1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine
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Overview
Description
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromonaphthalene moiety attached to a piperazine ring via a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated to form 1-bromonaphthalene.
Formation of 1-Bromonaphthalen-2-ol: 1-Bromonaphthalene is then converted to 1-bromonaphthalen-2-ol through a hydroxylation reaction.
Etherification: The hydroxyl group of 1-bromonaphthalen-2-ol is reacted with 3-chloropropanol to form 1-[3-(1-Bromonaphthalen-2-yl)oxy]propan-2-ol.
Piperazine Derivatization: Finally, the propanol derivative is reacted with 4-methylpiperazine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthalen-2-ol derivatives.
Hydrolysis: Formation of naphthalen-2-ol and 4-methylpiperazine.
Scientific Research Applications
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antifungal and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(1-Bromonaphthalen-2-yl)oxy]propan-2-one
- N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
Uniqueness
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine is unique due to its specific structural features, which combine the properties of bromonaphthalene and piperazine. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(1-bromonaphthalen-2-yl)oxypropyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-20-10-12-21(13-11-20)9-4-14-22-17-8-7-15-5-2-3-6-16(15)18(17)19/h2-3,5-8H,4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQWLWNKNXSWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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